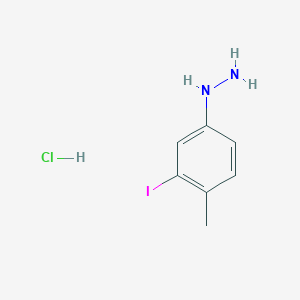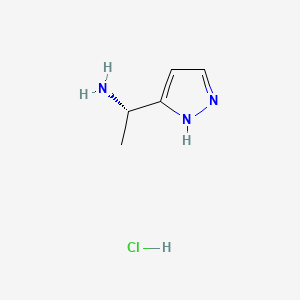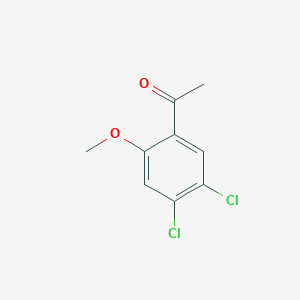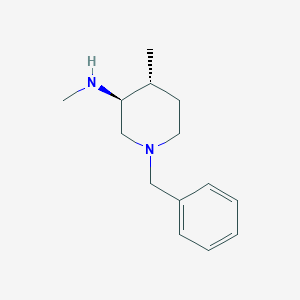
(R)-2-(Naphthalen-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Naphthalen-1-yl)piperidine is a chiral compound that features a piperidine ring substituted with a naphthalene group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Naphthalen-1-yl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and naphthalene derivatives.
Reaction Conditions: The key step involves the formation of a carbon-nitrogen bond between the piperidine ring and the naphthalene moiety. This can be achieved through various methods, such as
Industrial Production Methods
In an industrial setting, the production of ®-2-(Naphthalen-1-yl)piperidine may involve:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to facilitate the reaction under mild conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-(Naphthalen-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyl piperidine oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative using hydrogen gas and a metal catalyst.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Naphthyl piperidine oxides.
Reduction: Dihydronaphthalene derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
®-2-(Naphthalen-1-yl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ®-2-(Naphthalen-1-yl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Naphthalen-1-yl)piperidine: The enantiomer of ®-2-(Naphthalen-1-yl)piperidine, differing in its spatial configuration.
Naphthylpiperidine Derivatives: Compounds with similar structures but different substituents on the piperidine ring.
Uniqueness
®-2-(Naphthalen-1-yl)piperidine is unique due to its specific chiral configuration, which can result in distinct biological activities and chemical reactivity compared to its enantiomer and other derivatives.
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
(2R)-2-naphthalen-1-ylpiperidine |
InChI |
InChI=1S/C15H17N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-16-15/h1-2,5-9,15-16H,3-4,10-11H2/t15-/m1/s1 |
InChI Key |
ZAXNEWZFDOOIHZ-OAHLLOKOSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11747092.png)
![1-ethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11747098.png)
![3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol](/img/structure/B11747103.png)


![3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11747128.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747136.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747139.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B11747145.png)
![1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11747146.png)
![1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one](/img/structure/B11747147.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747149.png)


